molecular formula C15H17O2P B14601960 Benzyl(2-phenylethyl)phosphinic acid CAS No. 60265-00-1

Benzyl(2-phenylethyl)phosphinic acid

Cat. No.: B14601960
CAS No.: 60265-00-1
M. Wt: 260.27 g/mol
InChI Key: SYLDFTPUJJERIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(2-phenylethyl)phosphinic acid is an organophosphorus compound that contains a phosphinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2-phenylethyl)phosphinic acid typically involves the reaction of benzyl halides with phosphinic acid derivatives. One common method is the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions often include the use of solvents such as toluene or THF and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-phenylethyl)phosphinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl(2-phenylethyl)phosphinic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisosteric group makes it valuable in drug design and development .

Properties

CAS No.

60265-00-1

Molecular Formula

C15H17O2P

Molecular Weight

260.27 g/mol

IUPAC Name

benzyl(2-phenylethyl)phosphinic acid

InChI

InChI=1S/C15H17O2P/c16-18(17,13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,16,17)

InChI Key

SYLDFTPUJJERIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCP(=O)(CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.